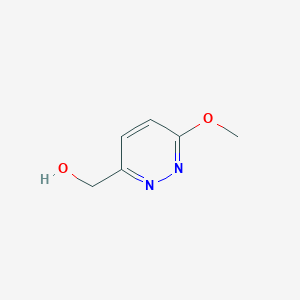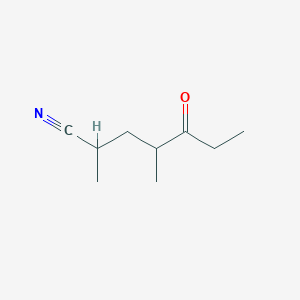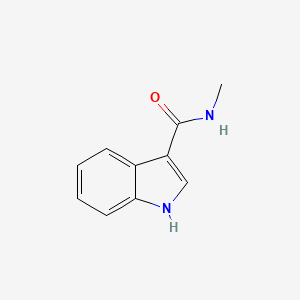
(6-Methoxypyridazin-3-yl)methanol
Descripción general
Descripción
“(6-Methoxypyridazin-3-yl)methanol” is a chemical compound with the linear formula C6H8N2O2 . It is used in scientific research and exhibits high complexity due to its intricate structure and diverse applications .
Synthesis Analysis
The synthesis of “this compound” involves chromatography on a silica gel column with methanol/CH2CI2 (1/17) to yield the compound as a brown oil . The compound has a molecular weight of 140.14 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a melting point of 56-57 degrees Celsius . The compound has a molecular weight of 140.14 and a molecular formula of C6H8N2O2 .Aplicaciones Científicas De Investigación
Spectroscopic Analysis
The compound 3-chloro-6-methoxypyridazine, closely related to (6-Methoxypyridazin-3-yl)methanol, has been analyzed using FT-Raman and FT-Infrared spectra. This analysis provides insights into the spectroscopic properties of the molecule, including its molecular geometry, vibrational frequencies, and UV-Visible absorption spectrum. This type of spectroscopic analysis is essential for understanding the physical and chemical properties of such compounds (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Synthetic Methods Development
A study focused on developing new synthetic methods for derivatives of pyridazine, including 6-methoxypyridazine, for industrial applications. The study revealed efficient methods for producing these compounds, which are crucial for various industrial and research applications (Horie & Ueda, 1962).
Photochemistry Research
Research on the photo-induced methylation of pyridazines, including 3-methoxypyridazine, provides valuable information on the chemical behavior of these compounds under light exposure. This research is significant for understanding the photoreactivity of pyridazines in various chemical and environmental conditions (Tsuchiya, Arai, & Igeta, 1972).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors and washing thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
(6-Methoxypyridazin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, which are essential for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced DNA repair and cell survival. At higher doses, this compound can become toxic, leading to adverse effects such as cell death and tissue damage . Understanding the dosage thresholds is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites . The compound’s metabolic pathways are essential for determining its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s activity and function within cells. For example, its presence in the nucleus may enhance its interactions with DNA and nuclear proteins, thereby influencing gene expression and DNA repair processes.
Propiedades
IUPAC Name |
(6-methoxypyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAODUOUIWBJNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530143 | |
| Record name | (6-Methoxypyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-79-6 | |
| Record name | (6-Methoxypyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxypyridazin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) interact with DNA-PK and what are the downstream effects?
A1: The provided abstract states that (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) acts as a catalytic inhibitor of DNA-PK []. While the specific mechanism of action is not detailed in the abstract, inhibiting DNA-PK's catalytic activity would hinder its ability to repair DNA double-strand breaks (DSBs). This disruption in DNA repair could make tumor cells more susceptible to chemo- and radiotherapy, ultimately leading to increased cell death.
Q2: What is the significance of (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) entering clinical development?
A2: The fact that (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) has progressed to clinical development is significant because it suggests promising preclinical results []. Clinical trials will be essential in evaluating the compound's efficacy and safety profile in humans, potentially paving the way for a new therapeutic strategy for cancer treatment. These trials will provide valuable insights into whether targeting DNA-PK with this specific inhibitor translates into clinical benefit for cancer patients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)







![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1367367.png)


